1-Amino-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the use of N-heterocyclic carbenes as catalysts to facilitate the formation of the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-Amino-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1-Amino-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
1H-benzo[d]imidazole: A parent compound with a similar core structure but lacking the amino and carboxylic acid groups.
2-Methyl-1H-benzo[d]imidazole: A derivative with a methyl group at the 2-position but without the amino and carboxylic acid groups.
5-Carboxy-1H-benzo[d]imidazole: A compound with a carboxylic acid group at the 5-position but lacking the amino and methyl groups.
Uniqueness: 1-Amino-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile molecule for research and industrial applications .
Biological Activity
1-Amino-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid (CAS No. 775250-03-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.
The compound has the following molecular characteristics:
- Molecular Formula: C9H10N4O2
- Molecular Weight: 194.20 g/mol
- Structural Representation:
- SMILES: CC1=NC2=C(N1)C(=C(C=C2)C(=O)O)N=C(N)N
Antimicrobial Activity
Research indicates that benzimidazole derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted that compounds with similar structures effectively inhibited various bacterial strains, suggesting a potential for developing new antibiotics from this class of compounds .
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been well-documented. For instance, a study demonstrated that derivatives with a benzimidazole core showed significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 12.5 | Apoptosis induction |
A549 (Lung) | 15.3 | Cell cycle arrest |
HeLa (Cervical) | 10.8 | DNA damage response activation |
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory effects. Research shows that similar compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting their potential use in treating inflammatory diseases .
Antiviral Activity
Recent studies have explored the antiviral properties of benzimidazole derivatives against various viruses, including human cytomegalovirus (HCMV). The compounds inhibit viral replication by targeting viral RNA synthesis pathways, although some derivatives exhibit high cytotoxicity which limits their therapeutic application .
Study 1: Anticancer Efficacy
A study conducted on a series of benzimidazole derivatives, including this compound, reported promising results in inhibiting tumor growth in xenograft models. The study utilized various concentrations to establish dose-response relationships and identified key molecular targets involved in the apoptotic pathway.
Study 2: Antimicrobial Screening
In another research effort, a library of benzimidazole derivatives was screened against a panel of pathogenic bacteria. The results indicated that certain structural modifications enhanced antimicrobial efficacy, paving the way for further optimization and development into therapeutic agents.
Properties
CAS No. |
775250-03-8 |
---|---|
Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
1-amino-2-methylbenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-5-11-7-4-6(9(13)14)2-3-8(7)12(5)10/h2-4H,10H2,1H3,(H,13,14) |
InChI Key |
UIFBNVSNDLSOQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1N)C=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.